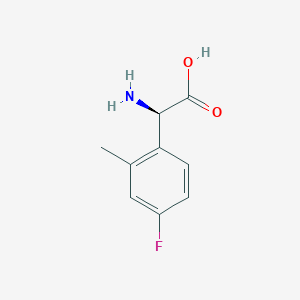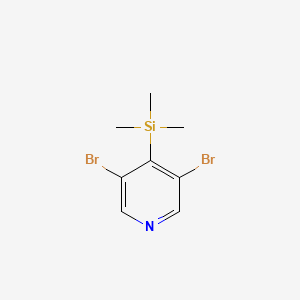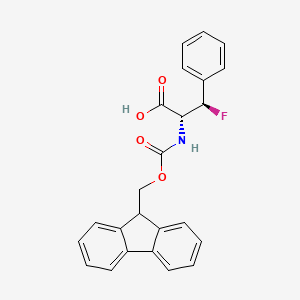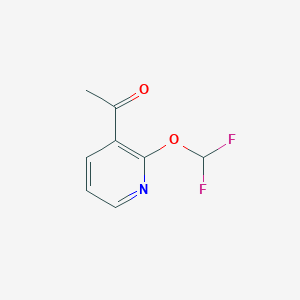
1-(2-(Difluoromethoxy)pyridin-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Difluoromethoxy)pyridin-3-yl)ethan-1-one is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a difluoromethoxy group attached to the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethoxy)pyridin-3-yl)ethan-1-one typically involves the introduction of the difluoromethoxy group onto the pyridine ring. One common method is the reaction of 2-chloro-3-pyridinecarboxaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Difluoromethoxy)pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-(Difluoromethoxy)pyridin-3-yl)ethan-1-one is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-(Difluoromethoxy)pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Fluoropyridin-3-yl)ethan-1-one: Similar structure but with a single fluorine atom.
1-(2-Methoxypyridin-3-yl)ethan-1-one: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness
1-(2-(Difluoromethoxy)pyridin-3-yl)ethan-1-one is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C8H7F2NO2 |
|---|---|
Molekulargewicht |
187.14 g/mol |
IUPAC-Name |
1-[2-(difluoromethoxy)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H7F2NO2/c1-5(12)6-3-2-4-11-7(6)13-8(9)10/h2-4,8H,1H3 |
InChI-Schlüssel |
SDLLYIZSOQYALF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(N=CC=C1)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


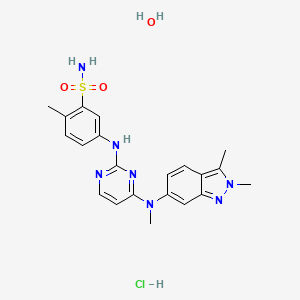

![4-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123843.png)
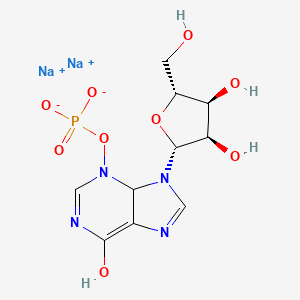
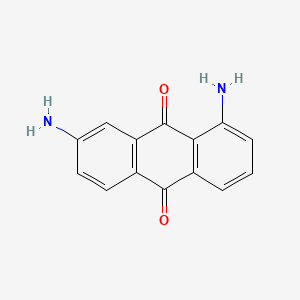

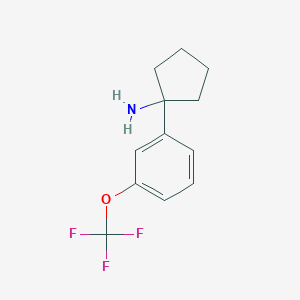
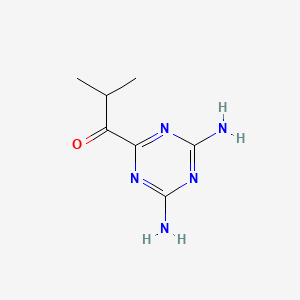
![9-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13123881.png)

